3-({4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl}sulfonyl)benzoic acid
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Overview
Description
3-{4-[3-(3,5-dimethylpyrazol-1-yl)-4-nitrophenyl]piperazin-1-ylsulfonyl}benzoic acid is a complex organic compound featuring a pyrazole ring, a nitrophenyl group, a piperazine ring, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[3-(3,5-dimethylpyrazol-1-yl)-4-nitrophenyl]piperazin-1-ylsulfonyl}benzoic acid typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized by the reaction of acetylacetone with hydrazine . The nitrophenyl group is introduced through nitration reactions, and the piperazine ring is incorporated via nucleophilic substitution reactions. The final step involves the sulfonylation of the piperazine ring and the attachment of the benzoic acid moiety .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the nitration and sulfonylation steps, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-{4-[3-(3,5-dimethylpyrazol-1-yl)-4-nitrophenyl]piperazin-1-ylsulfonyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.
Nucleophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further functionalized for specific applications .
Scientific Research Applications
3-{4-[3-(3,5-dimethylpyrazol-1-yl)-4-nitrophenyl]piperazin-1-ylsulfonyl}benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-{4-[3-(3,5-dimethylpyrazol-1-yl)-4-nitrophenyl]piperazin-1-ylsulfonyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites . The pathways involved in these interactions are often complex and require detailed biochemical studies to elucidate .
Comparison with Similar Compounds
Similar Compounds
4-(3,5-dimethylpyrazol-1-yl)benzoic acid: Shares the pyrazole and benzoic acid moieties but lacks the nitrophenyl and piperazine groups.
3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine: Contains the pyrazole ring but has a different core structure.
Uniqueness
The uniqueness of 3-{4-[3-(3,5-dimethylpyrazol-1-yl)-4-nitrophenyl]piperazin-1-ylsulfonyl}benzoic acid lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C22H23N5O6S |
---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
3-[4-[3-(3,5-dimethylpyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl]sulfonylbenzoic acid |
InChI |
InChI=1S/C22H23N5O6S/c1-15-12-16(2)26(23-15)21-14-18(6-7-20(21)27(30)31)24-8-10-25(11-9-24)34(32,33)19-5-3-4-17(13-19)22(28)29/h3-7,12-14H,8-11H2,1-2H3,(H,28,29) |
InChI Key |
PXGINQCWNKLSDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=C(C=CC(=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)C(=O)O)[N+](=O)[O-])C |
Origin of Product |
United States |
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